methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(2-methoxyphenoxy)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(2-methoxyphenoxy)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenoxyethyl group, and a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(2-methoxyphenoxy)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Methoxyphenoxyethyl Group: This step involves the reaction of the pyrazole intermediate with 2-(2-methoxyphenoxy)ethylamine under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxyethyl group.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrazole ring.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(2-methoxyphenoxy)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4Z)-1-(4-chlorophenyl)-4-(1-{[2-(2-methoxyphenoxy)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Methyl [(4Z)-1-(4-bromophenyl)-4-(1-{[2-(2-methoxyphenoxy)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Uniqueness
The uniqueness of methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(2-methoxyphenoxy)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H24FN3O5 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-4-[N-[2-(2-methoxyphenoxy)ethyl]-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C23H24FN3O5/c1-15(25-12-13-32-20-7-5-4-6-19(20)30-2)22-18(14-21(28)31-3)26-27(23(22)29)17-10-8-16(24)9-11-17/h4-11,26H,12-14H2,1-3H3 |
InChI Key |
AMUSANHOXNJBNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCOC1=CC=CC=C1OC)C2=C(NN(C2=O)C3=CC=C(C=C3)F)CC(=O)OC |
Origin of Product |
United States |
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